2-(4-acetylpiperazin-1-yl)-N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2-oxoacetamide
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Overview
Description
2-(4-acetylpiperazin-1-yl)-N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2-oxoacetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperazine ring, a morpholine ring, and a dimethylamino phenyl group. These structural features contribute to its diverse chemical reactivity and potential biological activities.
Preparation Methods
The synthesis of 2-(4-acetylpiperazin-1-yl)-N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2-oxoacetamide typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with acetyl chloride under controlled conditions.
Introduction of the Dimethylamino Phenyl Group: The dimethylamino phenyl group is introduced via a nucleophilic substitution reaction using 4-dimethylaminobenzaldehyde.
Formation of the Morpholine Ring: The morpholine ring is formed through the reaction of diethanolamine with a suitable dehydrating agent.
Coupling Reactions: The final step involves coupling the piperazine, dimethylamino phenyl, and morpholine intermediates using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment to streamline the process.
Chemical Reactions Analysis
2-(4-acetylpiperazin-1-yl)-N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2-oxoacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the amide bond and formation of corresponding carboxylic acids and amines.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions.
Scientific Research Applications
2-(4-acetylpiperazin-1-yl)-N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2-oxoacetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-acetylpiperazin-1-yl)-N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2-oxoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
2-(4-acetylpiperazin-1-yl)-N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2-oxoacetamide can be compared with other similar compounds, such as:
2-(4-acetylpiperazin-1-yl)-1-(2,4-dimethylphenyl)ethanamine: This compound shares the piperazine and acetyl groups but differs in the phenyl substitution pattern.
3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7-(trifluoromethyl)quinoline: This compound includes a piperazine ring but has a quinoline core and different substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
2-(4-acetylpiperazin-1-yl)-N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N5O4/c1-17(28)25-8-10-27(11-9-25)22(30)21(29)23-16-20(26-12-14-31-15-13-26)18-4-6-19(7-5-18)24(2)3/h4-7,20H,8-16H2,1-3H3,(H,23,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEPPUPHQIZYYHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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